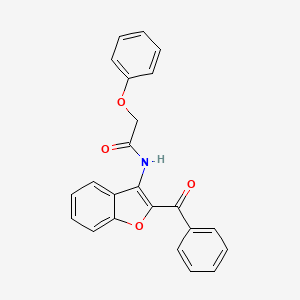
N-(2-benzoyl-1-benzofuran-3-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-2-phenoxyacetamide is a complex organic compound with the molecular formula C23H17NO4. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-phenoxyacetamide typically involves the reaction of 2-hydroxybenzonitrile with bromoethanone derivatives to form 2-benzoyl-1-benzofuran-3-amine. This intermediate is then treated with acetic anhydride or ethyl chloroformate to yield the corresponding N-acetyl or N-ethoxycarbonyl derivatives. These N-activated compounds are subsequently alkylated with ethyl bromoacetate to produce ethyl N-acetyl-N-(2-benzoyl-1-benzofuran-3-yl)glycinate and ethyl N-(2-benzoyl-1-benzofuran-3-yl)-N-ethoxycarbonylglycinate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1-benzofuran-3-yl)acetamide
- N-(2-benzoyl-1-benzofuran-3-yl)butanamide
- N-(2-benzoyl-1-benzofuran-3-yl)-4-methoxybenzamide
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxyacetamide moiety differentiates it from other benzofuran derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Properties
Molecular Formula |
C23H17NO4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C23H17NO4/c25-20(15-27-17-11-5-2-6-12-17)24-21-18-13-7-8-14-19(18)28-23(21)22(26)16-9-3-1-4-10-16/h1-14H,15H2,(H,24,25) |
InChI Key |
WXUTVEFDDLFGTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-2-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11583832.png)
![3-methyl-N-(3-methylphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11583839.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11583844.png)
![4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B11583858.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide](/img/structure/B11583874.png)
![Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11583878.png)
![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate](/img/structure/B11583879.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11583881.png)
![3-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B11583884.png)
![(2E)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11583887.png)
![N,N-diethyl-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11583895.png)
![N-(4-ethylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11583897.png)
![6-[2-(benzyloxy)benzyl]-9-chloro-6H-indolo[2,3-b]quinoxaline](/img/structure/B11583899.png)
![5-Ethyl-6-(4-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11583913.png)
